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Compound of Interest

Compound Name: YM-201636

Cat. No.: B1684012

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of YM-201636
against its primary target, the lipid kinase PIKfyve, across various species. The information
presented herein is supported by experimental data from peer-reviewed literature and is
intended to assist researchers in evaluating the utility of YM-201636 for their specific
experimental models.

Executive Summary

YM-201636 is a potent and selective inhibitor of mammalian PIKfyve, a crucial enzyme in the
regulation of endosomal and lysosomal trafficking through the production of the signaling lipids
phosphatidylinositol 3,5-bisphosphate (Ptdins(3,5)P2) and phosphatidylinositol 5-phosphate
(Ptdins5P). Experimental data demonstrates that YM-201636 exhibits broad activity across
mammalian species, including human and mouse, with reported ICso values in the low
nanomolar range. In contrast, the yeast orthologue of PIKfyve, Fabl, is insensitive to YM-
201636, highlighting the inhibitor's specificity for the mammalian enzyme. This high degree of
conservation in activity among mammals is supported by the high sequence identity of PIKfyve
across these species.

Cross-reactivity Data

The following table summarizes the in vitro inhibitory activity of YM-201636 against PIKfyve
from different species.
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Species

Enzyme/Orthologu
e

ICs0 (NM)

Notes

Mammalian

PIKfyve

33

General value
reported for

mammalian PIKfyve.

[1](2]

Human

PIKfyve

Potent and selective

inhibition observed.[3]

Mouse

PIKfyve

Implied potent activity

YM-201636 is
effective in primary
mouse hippocampal
neurons and NIH3T3
murine cells.[4][5]
High (94%) sequence
identity with human
PIKfyve suggests
similar inhibitory

activity.[4]

Canine

PIKfyve

Implied potent activity

YM-201636 induces
effects in Madin-Darby
canine kidney (MDCK)
cells.[6]

Yeast (S. cerevisiae)

Fabl

>5000

The yeast orthologue
is insensitive to YM-
201636.[6][7]

PIKfyve Signaling Pathway

The following diagram illustrates the central role of PIKfyve in the phosphoinositide signaling

pathway, which is critical for endo-lysosomal function.

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.selleckchem.com/products/ym201636.html
https://www.medchemexpress.com/ym-201636.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9308409/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00697
https://pubmed.ncbi.nlm.nih.gov/23544129/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00697
https://pmc.ncbi.nlm.nih.gov/articles/PMC2246419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2246419/
https://www.embopress.org/doi/10.1038/sj.embor.7401155
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cellular Processes

Endosomal Membrane
Endosomal Trafficking
PI(3,5)P2

Lysosomal Homeostasis]

Autophagy

Inhibition

Phosphorylation

=)

Substrate

Click to download full resolution via product page

Caption: PIKfyve phosphorylates PI(3)P to PI(3,5)P2, a key step in regulating endo-lysosomal
functions.

Experimental Protocols

The inhibitory activity of YM-201636 on PIKfyve is typically determined using in vitro kinase
assays. Below are generalized protocols based on methods described in the literature.

In Vitro PIKfyve Kinase Assay (Radiometric)

This method measures the incorporation of radiolabeled phosphate from ATP into the lipid
substrate.

Materials:

Recombinant PIKfyve enzyme

Lipid substrate: Phosphatidylinositol 3-phosphate (PI(3)P)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA)

[y-2P]ATP

YM-201636 at various concentrations
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Thin Layer Chromatography (TLC) plates

Phosphorimager system

Procedure:

Prepare a reaction mixture containing the kinase assay buffer, PI(3)P substrate, and
recombinant PIKfyve enzyme.

Add YM-201636 at a range of concentrations to the reaction mixture and pre-incubate for a
defined period (e.g., 10-15 minutes) at room temperature.

Initiate the kinase reaction by adding [y-32P]ATP.

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

Stop the reaction by adding an acidic solution (e.g., 1N HCI).

Extract the lipids from the reaction mixture using an organic solvent (e.g.,
chloroform/methanol).

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent
system.

Dry the TLC plate and expose it to a phosphor screen.

Visualize and quantify the radiolabeled lipid products using a phosphorimager.

Calculate the ICso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

In Vitro PIKfyve Kinase Assay (ADP-Glo™)

This is a luminescence-based assay that measures the amount of ADP produced during the

kinase reaction.

Materials:

Recombinant PIKfyve enzyme
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e Lipid substrate: PI(3)P

¢ Kinase assay buffer

e ATP

» YM-201636 at various concentrations

e ADP-Glo™ Kinase Assay Kit (Promega)

e Luminometer

Procedure:

o Set up the kinase reaction with PIKfyve, PI(3)P, and ATP in the kinase assay buffer.
e Add YM-201636 at a range of concentrations.

¢ Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

o Add the ADP-GlIo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Incubate as per the manufacturer's instructions.

o Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal. Incubate as per the manufacturer's instructions.

e Measure the luminescence using a plate-reading luminometer.

o The amount of ADP produced is proportional to the kinase activity. Calculate the ICso value
by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The available data strongly support the conclusion that YM-201636 is a potent inhibitor of
PIKfyve across a range of mammalian species. Its high potency and selectivity make it a
valuable tool for investigating the physiological and pathological roles of the PIKfyve signaling
pathway. The stark difference in activity against the yeast orthologue Fabl underscores its
specificity for the mammalian target. Researchers can confidently utilize YM-201636 in human,
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mouse, and likely other mammalian models to probe the functions of PIKfyve, with the provided
experimental protocols serving as a foundation for in vitro characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1684012?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/ym201636.html
https://www.medchemexpress.com/ym-201636.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9308409/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9308409/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00697
https://pubmed.ncbi.nlm.nih.gov/23544129/
https://pubmed.ncbi.nlm.nih.gov/23544129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2246419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2246419/
https://www.embopress.org/doi/10.1038/sj.embor.7401155
https://www.benchchem.com/product/b1684012#cross-reactivity-of-ym-201636-in-different-species
https://www.benchchem.com/product/b1684012#cross-reactivity-of-ym-201636-in-different-species
https://www.benchchem.com/product/b1684012#cross-reactivity-of-ym-201636-in-different-species
https://www.benchchem.com/product/b1684012#cross-reactivity-of-ym-201636-in-different-species
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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